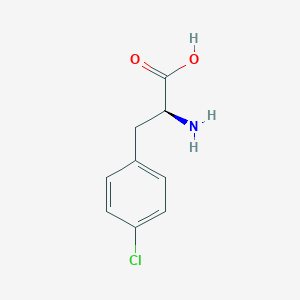

4-Chloro-L-phenylalanine

描述

4-Chloro-L-phenylalanine: is a non-proteinogenic L-α-amino acid, which means it is not incorporated into proteins during translation. It is a derivative of L-phenylalanine where the meta-hydrogen of the phenyl group is replaced by a chlorine atom . This compound is known for its role as a 5-hydroxytryptamine (serotonin) biosynthesis inhibitor and a non-specific antagonist of tryptophan hydroxylase isoforms TPH1 and TPH2 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction where L-phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反应分析

Key Data: Isomer Distribution

Despite efforts to optimize solvent systems (e.g., acetic acid vs. HCl) and chlorine ratios, no practical yield of pure para isomer was achieved through direct separation methods like cation exchange chromatography or Sephadex filtration .

Halogen Bonding in Hydrogel Formation

4-Chloro-L-phenylalanine derivatives, such as Fmoc-4-chloro-L-phenylalanine, exhibit unique reactivity through halogen bonding (XB). This interaction facilitates self-assembly into hydrogels, as demonstrated in crystallographic studies .

Structural Parameters of Halogen-Bonded Crystal

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell (Å) | , , |

| Angles (°) | , , |

| Residual Factor | 0.1171 |

| Crystallographic data from Pizzi et al. (2017) . |

The chlorine atom participates in XB with electron donors (e.g., oxygen or nitrogen), stabilizing the supramolecular architecture. This property is leveraged in designing biomaterials with tailored mechanical properties .

科学研究应用

Chemistry: 4-Chloro-L-phenylalanine is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .

Biology: In biological research, it is used to study the role of serotonin in various physiological processes by inhibiting its biosynthesis .

Medicine: It has been investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety disorders .

Industry: this compound is used in the production of pharmaceuticals and agrochemicals .

作用机制

4-Chloro-L-phenylalanine exerts its effects primarily by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, this compound reduces the synthesis of serotonin in the brain and other tissues . This inhibition affects various serotonin-dependent physiological processes and can be used to study the role of serotonin in different biological systems .

相似化合物的比较

L-phenylalanine: The parent compound without the chlorine substitution.

4-Fluoro-L-phenylalanine: A similar compound where the chlorine atom is replaced by a fluorine atom.

4-Bromo-L-phenylalanine: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness: 4-Chloro-L-phenylalanine is unique due to its specific inhibitory effect on tryptophan hydroxylase and its role in serotonin biosynthesis inhibition. This makes it a valuable tool in research focused on serotonin-related pathways and disorders .

生物活性

4-Chloro-L-phenylalanine (4-Cl-Phe) is a non-proteinogenic amino acid derivative of phenylalanine, distinguished by the substitution of a chlorine atom at the para position of the phenyl ring. This compound has garnered attention due to its various biological activities, particularly in neurotransmitter synthesis and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 197.64 g/mol |

| CAS Number | 14173-39-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

This compound primarily acts as an inhibitor of tryptophan hydroxylase (TPH) , an enzyme crucial for serotonin synthesis. By inhibiting TPH, 4-Cl-Phe can effectively reduce serotonin levels, which has implications for studying mood disorders and epilepsy . The compound is also a substrate for Chromobacterium violaceum phenylalanine hydroxylase , which is involved in the hydroxylation of phenylalanine to tyrosine, a precursor for dopamine and other catecholamines .

Neuropharmacological Effects

Research indicates that this compound can influence behavioral and electrographic activity in animal models, particularly in studies involving epileptic Senegalese baboons (Papio papio). These studies have shown alterations in seizure activity and behavioral responses when serotonin synthesis is inhibited .

Case Studies

- Serotonin Synthesis Inhibition : A study investigated the effects of 4-Cl-Phe on serotonin levels in rat models. The results indicated a significant decrease in serotonin concentrations in the brain following administration, suggesting potential applications in treating serotonin-related disorders .

- Developmental Studies : In a study focusing on sea urchin embryos, 4-Chl-Phe was used to assess its impact on early development. The compound's effects on neurotransmitter system components were evaluated, revealing critical insights into the role of amino acids in embryonic development .

- Human Exposure : Limited literature suggests that 4-Chl-Phe can be detected in human blood, indicating exposure through environmental or dietary sources. This finding emphasizes the need for further research into its metabolic pathways and potential health implications .

Toxicology and Safety

4-Chl-Phe is classified as a toxic compound under certain conditions, necessitating careful handling and storage. It is recognized as a combustible substance with potential chronic effects upon exposure. Personal protective equipment (PPE) is recommended when handling this compound to mitigate risks associated with inhalation or skin contact .

常见问题

Basic Research Questions

Q. What is the mechanism by which 4-Chloro-L-phenylalanine inhibits serotonin (5-HT) biosynthesis?

L-PCPA acts as a non-specific antagonist of tryptophan hydroxylase (TPH) isoforms (TPH1 and TPH2), which are rate-limiting enzymes in 5-HT synthesis. By competitively inhibiting TPH, L-PCPA reduces the conversion of tryptophan to 5-hydroxytryptophan, thereby depleting serotonin levels. Researchers should validate TPH activity via enzymatic assays and monitor serotonin depletion using HPLC or LC-MS .

Q. What synthetic routes are available for producing this compound?

A three-step synthesis protocol involves (1) esterification of the carboxyl group, (2) Boc protection of the amino group, and (3) sulfonylation to introduce functional groups. Key intermediates should be characterized via H/C NMR and mass spectrometry to confirm structural integrity. For reproducibility, ensure strict control of reaction conditions (e.g., temperature, stoichiometry) .

Q. How can enantiomeric purity of L-PCPA be validated in experimental samples?

Use reverse-phase HPLC with a chiral column (e.g., Chirobiotic T). Under optimized conditions, L-PCPA elutes at 36.12 min, while the D-enantiomer elutes at 39.42 min (mobile phase: 20 mM ammonium acetate in water/acetonitrile, 85:15 v/v). Validate resolution with standard reference compounds .

Q. What are the recommended storage and solubility protocols for L-PCPA?

Store lyophilized powder at -20°C (stable for 3 years). For aqueous solutions, dissolve in water at 10 mg/mL (50.09 mM) using sonication, aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers address the non-specificity of L-PCPA in TPH inhibition studies?

Combine L-PCPA with isoform-specific inhibitors (e.g., LP-533401 for TPH1) or use genetic knockdown models (TPH1/TPH2 KO) to isolate effects. Validate off-target interactions via proteome-wide activity-based profiling or transcriptomic analysis .

Q. How is L-PCPA integrated into CRISPR-Cas transposase systems for genetic selection?

In CRISPR-associated transposase (CAST) systems, L-PCPA serves as a counter-selection marker. A modular crRNA plasmid (pTarget) includes a pheS**T251A/A294G gene, rendering cells susceptible to L-PCPA. Select against non-integrated constructs using 500 µg/mL L-PCPA in media, followed by high-temperature incubation (≥37°C) to eliminate the plasmid .

Q. What strategies improve yield and purity in L-PCPA synthesis?

Optimize the esterification step using thionyl chloride (SOCl) in anhydrous methanol. For Boc protection, employ di-tert-butyl dicarbonate (BocO) with DMAP catalysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via flash chromatography (C18 column) and confirm purity by elemental analysis .

Q. What documentation standards ensure reproducibility in L-PCPA studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide detailed synthetic procedures (reagents, equipment, reaction times).

- Include NMR spectra, HPLC chromatograms, and mass spectra in supplementary data.

- For biological assays, specify cell lines, assay buffers, and statistical methods .

Q. How can L-PCPA be incorporated into metabolomic workflows to study serotonin pathways?

Use LC-HRMS with a HILIC column (e.g., Acquity UPLC BEH Amide) to quantify tryptophan, 5-HT, and downstream metabolites. Apply stable isotope-labeled L-PCPA (e.g., C-L-PCPA) as an internal standard to correct for matrix effects in plant or microbial metabolomics .

Q. What challenges arise in maintaining enantiomeric purity during large-scale L-PCPA production?

Racemization can occur during Boc deprotection (step 3). Mitigate this by using mild acidic conditions (e.g., TFA/DCM 1:99 v/v) at 0°C. Confirm enantiomeric excess (≥98%) via polarimetry ([α]/D +8.7° in acetic acid/water 4:1) or chiral HPLC .

属性

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161813 | |

| Record name | 4-Chloro-3-phenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-39-8 | |

| Record name | 4-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-phenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM151OE2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。